

# Technical Guide: Spectral Analysis of 3,4-Dichloro-3'-methylbenzophenone

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## Compound of Interest

Compound Name: 3,4-Dichloro-3'-methylbenzophenone

Cat. No.: B1597049

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This technical guide provides a comprehensive overview of the spectral data for **3,4-Dichloro-3'-methylbenzophenone**. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral values based on established principles of spectroscopy and data from analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

## Chemical Structure and Properties

- IUPAC Name: (3,4-dichlorophenyl)(3-methylphenyl)methanone<sup>[1]</sup>
- Molecular Formula: C<sub>14</sub>H<sub>10</sub>Cl<sub>2</sub>O<sup>[1]</sup>
- Molecular Weight: 265.1 g/mol <sup>[1]</sup>
- CAS Number: 844885-24-1<sup>[1]</sup>

## Predicted Spectral Data

The following tables summarize the expected spectral data for **3,4-Dichloro-3'-methylbenzophenone**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar substituted benzophenones.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
1680-1660	C=O Stretch	Ketone
1600-1450	C=C Stretch	Aromatic Ring
1300-1000	C-Cl Stretch	Aryl Halide
850-750	C-H Bend	Aromatic (Substitution Pattern)

Table 2: Predicted <sup>1</sup>H NMR Spectroscopy Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.4	Singlet	3H	-CH <sub>3</sub>
~7.2-7.8	Multiplet	7H	Aromatic Protons

Table 3: Predicted <sup>13</sup>C NMR Spectroscopy Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Carbon Type
~195	Carbonyl (C=O)
~128-140	Aromatic (C, CH)
~21	Methyl (-CH <sub>3</sub> )

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
264/266/268	$[M]^+$ , $[M+2]^+$ , $[M+4]^+$ (due to two Cl isotopes)
249/251/253	$[M-CH_3]^+$
173/175	$[C_7H_4Cl_2O]^+$
119	$[C_8H_7O]^+$
91	$[C_7H_7]^+$

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **3,4-Dichloro-3'-methylbenzophenone**.

### Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure (ATR):
  - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Record a background spectrum.
  - Place a small amount of the solid **3,4-Dichloro-3'-methylbenzophenone** sample onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
  - Clean the crystal thoroughly after the measurement.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Procedure:
  - Dissolve approximately 5-10 mg of **3,4-Dichloro-3'-methylbenzophenone** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
  - Acquire the  $^{13}\text{C}$  NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of  $^{13}\text{C}$ .

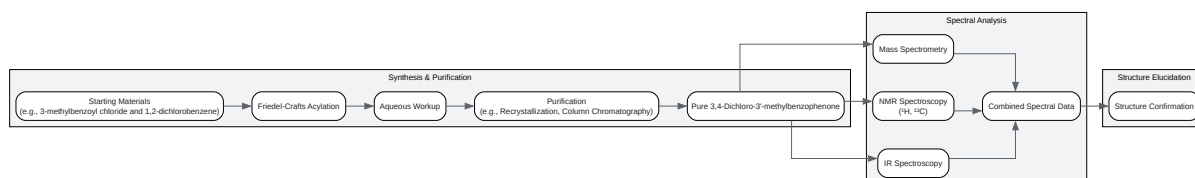
## Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
- Instrumentation: A GC-MS system.
- Procedure:
  - Prepare a dilute solution of **3,4-Dichloro-3'-methylbenzophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet.
  - The compound will be vaporized and separated from the solvent on the GC column.

- As the compound elutes from the column, it enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer and detected.

## Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis, purification, and spectral characterization of **3,4-Dichloro-3'-methylbenzophenone**.



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## References

- 1. 3,4-Dichloro-3'-methylbenzophenone | C<sub>14</sub>H<sub>10</sub>Cl<sub>2</sub>O | CID 2758128 - PubChem [pubchem.ncbi.nlm.nih.gov]
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